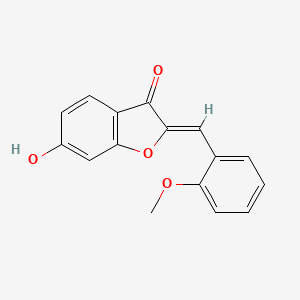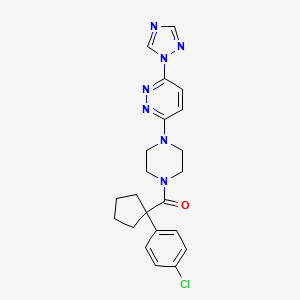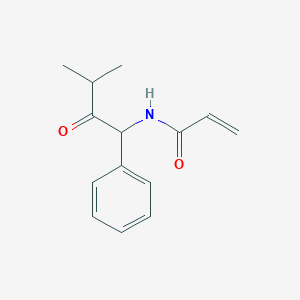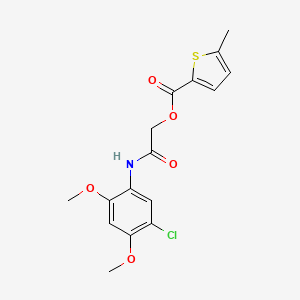![molecular formula C19H22ClNO2 B2447467 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 432494-92-3](/img/structure/B2447467.png)
4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been studied for its potential use in scientific research. It is a member of the butanamide family of compounds and has been shown to have a high affinity for the CB1 and CB2 receptors in the human body.
Wissenschaftliche Forschungsanwendungen
Tyrosinase and Melanin Inhibition for Depigmentation
Research has demonstrated the synthesis and biological evaluation of derivatives related to 4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide for their potential as tyrosinase and melanin inhibitors. These compounds, synthesized through a series of chemical reactions, showed significant biological activity against mushroom tyrosinase in vitro. Among the synthesized compounds, one exhibited the highest inhibitory potential, suggesting its potential application in developing depigmentation drugs with minimal side effects. This research highlights the compound's application in addressing hyperpigmentation disorders by inhibiting melanin formation (Raza et al., 2019).
Anticonvulsant Activity
Another significant application is in the synthesis of new hybrid compounds derived from similar structures, demonstrating potent anticonvulsant activity. These compounds, designed by combining chemical fragments from known antiepileptic drugs, were tested across various preclinical seizure models. The study found that some derivatives displayed broad spectra of anticonvulsant activity, showcasing their potential as new therapeutic agents for epilepsy treatment without significant motor coordination impairment (Kamiński et al., 2015).
Urease Inhibition
Further research into indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which share a structural resemblance, revealed their application as potent urease inhibitors. Through a comprehensive synthesis process, these compounds were evaluated for their inhibitory potential against the urease enzyme, showing significant inhibitory activity. This suggests their utility in designing therapeutic agents for diseases where urease activity is a contributing factor, backed by both experimental and in silico data (Nazir et al., 2018).
Analytical Chemistry and Environmental Monitoring
Additionally, there's research on the quantitation of chlorophenoxy acid herbicides, which are structurally related compounds, using high-performance liquid chromatography with coulometric detection. This method demonstrates high selectivity and sensitivity, making it suitable for tracing levels of such pesticides in ground and drinking water. The methodology developed could potentially be adapted for environmental monitoring of compounds structurally related to this compound, providing a tool for assessing environmental pollution and ensuring public health safety (Wintersteiger et al., 1999).
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-14(2)15-5-9-17(10-6-15)21-19(22)4-3-13-23-18-11-7-16(20)8-12-18/h5-12,14H,3-4,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLRVZPHMZBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2447384.png)



![N-(3,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2447392.png)
![7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2447394.png)
![3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2447396.png)

![N-(2,4-difluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2447400.png)
![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2447401.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)
![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)
![2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2447407.png)